Crizotinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of ALK Signaling in ALK-positive NSCLC

ALK is a receptor tyrosine kinase protein that plays a crucial role in cell proliferation, differentiation, and survival. In a subset of NSCLC cases (around 3-5%), a specific genetic alteration occurs, leading to the formation of abnormal fusion proteins involving the ALK gene. These fusion proteins activate ALK signaling even in the absence of the usual external stimuli, promoting uncontrolled cell growth and tumor formation [].

Crizotinib acts by competitively binding to the ATP-binding site of ALK, thereby inhibiting its activity and downstream signaling pathways essential for tumor cell survival. This targeted approach aims to specifically suppress the growth and proliferation of ALK-positive NSCLC cells, offering a potential therapeutic advantage over traditional chemotherapy [, ].

Clinical Trials and Efficacy of Crizotinib

The efficacy of crizotinib in treating ALK-positive NSCLC has been extensively evaluated in clinical trials. Notably, the PROFILE 1014 trial demonstrated that crizotinib significantly improved progression-free survival compared to standard platinum-based chemotherapy in patients with newly diagnosed ALK-positive NSCLC []. Additionally, crizotinib treatment was associated with a higher response rate and improved quality of life compared to chemotherapy [].

These findings established crizotinib as the first-line therapy for ALK-positive NSCLC, showcasing its potential to improve patient outcomes in this specific cancer subtype [].

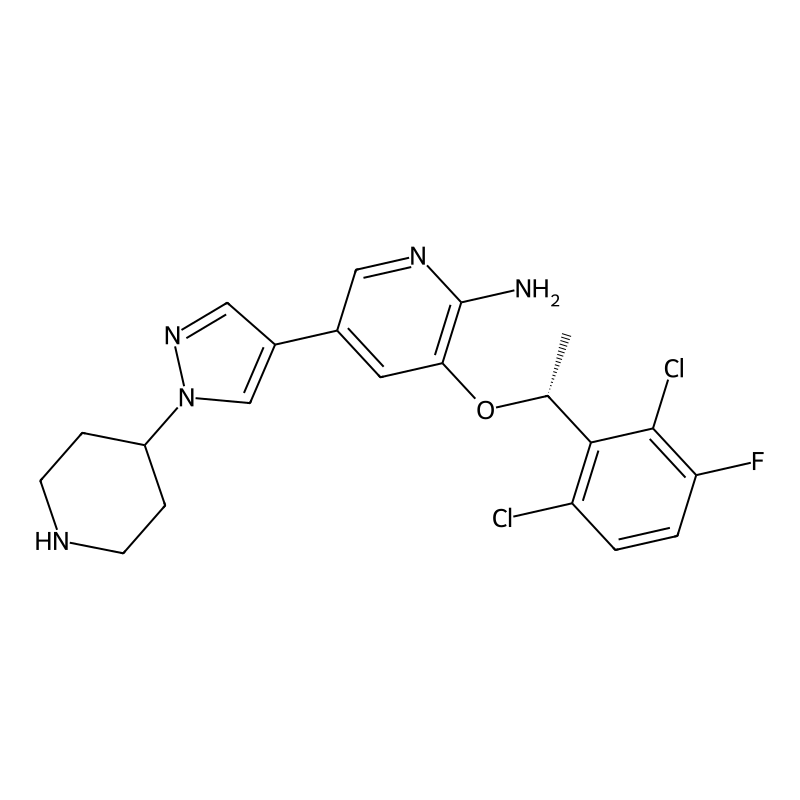

Crizotinib is a small molecule inhibitor primarily targeting anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, also known as c-MET), and ROS1 receptor tyrosine kinases. Its molecular formula is C21H22Cl2FN5O, and it has a molecular weight of 450.34 Daltons. The structure of crizotinib features a dichlorofluorophenyl group linked to a piperidinyl-pyrazolyl moiety, which is critical for its biological activity . Crizotinib was initially developed as a treatment for non-small cell lung cancer (NSCLC) characterized by ALK or ROS1 gene rearrangements, which lead to oncogenic signaling pathways promoting tumor growth and survival .

Crizotinib acts as a specific inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 (c-ros oncogene 1) tyrosine kinases []. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. In certain cancers, mutations in the ALK or ROS1 genes lead to their constitutive activation, promoting uncontrolled tumor growth. Crizotinib binds to the ATP-binding pocket of these kinases, blocking their ability to transfer phosphate groups and thereby disrupting the downstream signaling cascade. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells that rely on ALK or ROS1 signaling.

Crizotinib functions as a competitive inhibitor of the ATP-binding site of receptor tyrosine kinases. Upon binding, it inhibits the phosphorylation of these kinases, thereby preventing downstream signaling that leads to cell proliferation and survival. This mechanism of action is particularly effective against tumors harboring the EML4-ALK fusion protein, which results from chromosomal rearrangements that activate ALK signaling pathways . The drug undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes CYP3A4 and CYP3A5, leading to various metabolites, with PF-06260182 being the most notable active metabolite .

Crizotinib exhibits significant biological activity by inducing G1-S phase cell cycle arrest and apoptosis in ALK-positive cancer cells. In vitro studies demonstrate that crizotinib effectively inhibits ALK and c-MET phosphorylation in tumor cell lines, leading to reduced cell proliferation . Additionally, crizotinib has shown antitumor activity in animal models bearing tumors with EML4-ALK or NPM-ALK fusions . Clinical trials have confirmed its efficacy in patients with ALK-positive NSCLC, resulting in improved outcomes compared to traditional therapies.

The synthesis of crizotinib involves several key steps:

- Formation of the Pyrazole Ring: A substituted pyrazole is synthesized through cyclization reactions involving hydrazine derivatives.

- Coupling Reaction: The pyrazole compound is then coupled with a dichlorofluorophenyl derivative to form the core structure.

- Final Modifications: Additional functional groups are introduced through various chemical transformations to yield the final product.

The synthesis process emphasizes the importance of specific reagents and conditions to achieve high yields and purity of crizotinib .

Crizotinib is primarily used for the treatment of:

- Non-Small Cell Lung Cancer: Specifically for patients with ALK-positive or ROS1-positive tumors.

- Anaplastic Large Cell Lymphoma: In cases where ALK gene rearrangements are present.

- Other Malignancies: Crizotinib is also being explored for its efficacy against other cancers associated with aberrant c-MET signaling.

The drug's approval by regulatory bodies such as the U.S. Food and Drug Administration has marked it as a significant advancement in targeted cancer therapy .

Crizotinib has been studied for its interactions with various drugs due to its metabolism via CYP3A enzymes. Notable interactions include:

- Increased Plasma Concentrations: Co-administration with strong CYP3A inhibitors can lead to elevated levels of crizotinib, increasing the risk of adverse effects.

- Adverse Reactions: Common side effects include visual disorders, nausea, diarrhea, and elevated liver enzymes . Monitoring these interactions is crucial for optimizing therapeutic outcomes.

Several compounds share similarities with crizotinib in targeting receptor tyrosine kinases. Below is a comparison highlighting their uniqueness:

| Compound Name | Target Kinases | Unique Features |

|---|---|---|

| Ceritinib | Anaplastic lymphoma kinase | More selective for ALK; used after crizotinib resistance. |

| Alectinib | Anaplastic lymphoma kinase | Greater potency against certain ALK mutations; CNS penetration. |

| Brigatinib | Anaplastic lymphoma kinase | Effective against crizotinib-resistant mutations; dual inhibition mechanism. |

| Lorlatinib | Anaplastic lymphoma kinase | Designed to penetrate the blood-brain barrier; targets multiple mutations. |

Crizotinib stands out due to its initial development focus on both ALK and c-MET inhibition, making it a versatile option in targeted therapy for specific cancer types .

Molecular Formula and Weight

Crizotinib exhibits a defined molecular composition with a specific molecular formula and weight that characterize its chemical identity. The compound has a molecular formula of C21H22Cl2FN5O, representing the precise arrangement of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms within its structure [1] [3] [5]. The molecular weight of crizotinib is consistently reported as 450.34 daltons across multiple authoritative sources [2] [3] [4].

| Property | Value |

|---|---|

| Molecular Formula | C21H22Cl2FN5O [1] [3] [5] |

| Molecular Weight | 450.34 g/mol [2] [3] [4] |

The monoisotopic mass of crizotinib has been determined to be 449.11854397 daltons, providing additional precision for analytical applications [4]. This molecular composition reflects the complex heterocyclic structure containing multiple aromatic rings and heteroatoms that contribute to the compound's unique chemical properties.

Structural Nomenclature

IUPAC Name and Variants

The International Union of Pure and Applied Chemistry nomenclature for crizotinib provides a systematic description of its complex molecular structure. The official IUPAC name is 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine [1] [3] [4]. This nomenclature clearly defines the stereochemical configuration, functional groups, and connectivity within the molecule.

Alternative systematic names have been documented in the literature, including the Chemical Abstracts Service designation: 2-Pyridinamine, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]- [5]. Another variant nomenclature describes the compound as 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-2-pyridinamine [5].

Chemical Identifiers and Registry Numbers

Crizotinib is assigned multiple standardized chemical identifiers that facilitate its unambiguous identification across scientific databases and regulatory systems. The Chemical Abstracts Service Registry Number is 877399-52-5, which serves as the primary identifier for the compound [1] [3] [5]. The European Community number is 638-814-9, providing identification within European regulatory frameworks [1].

| Identifier Type | Value |

|---|---|

| CAS Number | 877399-52-5 [1] [3] [5] |

| European Community Number | 638-814-9 [1] |

| UNII | 53AH36668S [1] [3] |

| ChEBI ID | CHEBI:64310 [1] [4] |

| ChEMBL ID | CHEMBL601719 [1] [4] |

| DrugBank ID | DB08865 [1] [4] |

| InChI | InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1 [5] |

| InChIKey | KTEIFNKAUNYNJU-GFCCVEGCSA-N [5] [8] |

| SMILES | O(C@HC1=C(Cl)C(F)=CC=C1Cl)C2=CC(C3=CN(N=C3)C4CCNCC4)=CN=C2N [5] |

The Unique Ingredient Identifier assigned by the United States Food and Drug Administration is 53AH36668S [1] [3]. Additional database identifiers include ChEBI:64310, ChEMBL601719, and DrugBank DB08865, which provide cross-referencing capabilities across major chemical and pharmaceutical databases [1] [4].

Stereochemistry and Conformational Analysis

Crizotinib possesses a single chiral center that determines its stereochemical properties and biological activity. The compound exists as an enantiomerically pure drug with the R-configuration at the chiral carbon atom [3] [11] [12]. This stereochemical specificity is critical for its biological function, as demonstrated by studies showing distinct activity profiles between the R and S enantiomers [12] [16].

The stereochemical designation is incorporated into the IUPAC nomenclature, specifically indicating the (1R) configuration of the ethoxy substituent [1] [3] [5]. Conformational analysis studies have revealed that the R-enantiomer exhibits different binding characteristics compared to its S-counterpart, with the R-form being the clinically utilized configuration [12] [16].

Research has demonstrated that the two enantiomers display remarkable stereoselectivity in their protein binding profiles [12]. The R-enantiomer maintains its intended kinase inhibitory activity, while the S-enantiomer shows distinct selectivity for different protein targets [12]. Crystallographic studies have provided insights into the conformational preferences of crizotinib, revealing that the more rigid conformations influence binding affinity and selectivity [6] [10].

Conformational analysis indicates that crizotinib can adopt multiple conformational states, with energy barriers affecting the interconversion between different conformers [6]. The compound's conformational flexibility plays a role in its ability to interact with multiple protein targets, though the specific conformational preferences vary depending on the binding environment [10].

Physical Properties

Appearance and Stability

Crizotinib presents as a white to pale-yellow crystalline powder under standard conditions [3] [11]. The compound demonstrates good stability under appropriate storage conditions, with photostability testing confirming its resistance to degradation under controlled light exposure [13]. Stability studies conducted under International Conference on Harmonisation guidelines have demonstrated that crizotinib maintains its chemical integrity when stored at room temperature in appropriate packaging [13].

Long-term stability testing at 25°C with 60% relative humidity and accelerated testing at 40°C with 75% relative humidity have confirmed the compound's stability profile [13]. Photostability evaluations involving exposure to 1.2 million lux-hours of overall illumination and 258 watt-hours per square meter of integrated near ultraviolet energy have demonstrated the compound's photochemical stability [13].

Solubility Profile

The solubility characteristics of crizotinib exhibit significant pH dependence, with aqueous solubility decreasing substantially as pH increases [3] [11] [15]. At pH 1.6, the compound demonstrates high solubility exceeding 10 milligrams per milliliter, while at pH 8.2, solubility decreases to less than 0.1 milligrams per milliliter [3] [11].

| Solvent System | Solubility |

|---|---|

| Aqueous media (pH 1.6) | >10 mg/mL [3] [11] |

| Aqueous media (pH 8.2) | <0.1 mg/mL [3] [11] |

| Ethanol | ~0.5 mg/mL [7] |

| Dimethyl sulfoxide | ~5 mg/mL [2] [7] |

| Dimethyl formamide | ~5 mg/mL [7] |

| Chloroform | Soluble [22] |

In organic solvents, crizotinib shows variable solubility depending on the solvent characteristics [2] [7]. The compound is soluble in dimethyl sulfoxide at approximately 5 milligrams per milliliter and in ethanol at approximately 0.5 milligrams per milliliter [2] [7]. Dimethyl formamide provides good solubility at approximately 5 milligrams per milliliter [7]. The compound is sparingly soluble in aqueous buffer systems, requiring organic co-solvents for preparation of aqueous solutions [7].

pKa Values and Ionization States

Crizotinib contains two ionizable functional groups that determine its acid-base properties and ionization behavior across different pH ranges [3] [11]. The compound exhibits a pKa value of 9.4 for the piperidinium cation and 5.6 for the pyridinium cation [3] [11]. These pKa values directly influence the compound's solubility profile and biological distribution characteristics.

| Ionizable Group | pKa Value |

|---|---|

| Piperidinium cation | 9.4 [3] [11] |

| Pyridinium cation | 5.6 [3] [11] |

The ionization states of crizotinib vary significantly with physiological pH changes, affecting its pharmacological properties [3] [11]. At physiological pH of approximately 7.4, both nitrogen-containing heterocycles exist in equilibrium between their neutral and protonated forms, with the distribution determined by the respective pKa values [3] [11].

Distribution Coefficient (Log D)

The distribution coefficient of crizotinib provides important information about its lipophilicity and potential for membrane permeation. At physiological pH of 7.4, the log of the distribution coefficient (octanol/water) is 1.65 [3] [11]. This value indicates moderate lipophilicity, suggesting favorable characteristics for biological membrane penetration while maintaining adequate aqueous solubility for distribution [3] [11].

The distribution coefficient reflects the compound's partitioning behavior between lipophilic and hydrophilic phases at physiological pH, taking into account the ionization state of the molecule [3] [11]. This parameter is crucial for understanding the compound's potential for tissue distribution and cellular uptake [3] [11].

Spectroscopic Characteristics

Crizotinib exhibits distinctive spectroscopic properties that facilitate its identification and quantitative analysis. Ultraviolet-visible spectroscopy reveals two prominent absorption maxima at 220 nanometers and 275 nanometers when analyzed in methanol [9]. These wavelength maxima provide characteristic fingerprints for the compound's electronic transitions and aromatic chromophore systems [9].

| Spectroscopic Method | Characteristic | Value |

|---|---|---|

| UV-Vis Spectroscopy | λmax | 220 nm [9] |

| UV-Vis Spectroscopy | λmax | 275 nm [9] |

| Mass Spectrometry | Molecular ion [M+H]+ | m/z 450.1 [19] |

| Mass Spectrometry | Main fragment ion | m/z 260.2 [19] |

Mass spectrometry analysis demonstrates that crizotinib produces a predominant molecular ion peak at mass-to-charge ratio 450.1, corresponding to the protonated molecular ion [M+H]+ [19]. Under collision-induced dissociation conditions with low collision energy, the compound generates a characteristic fragment ion at mass-to-charge ratio 260.2 [19]. At higher collision energies, an alternative fragmentation pathway produces a fragment ion at mass-to-charge ratio 177.1 [19].

Nuclear magnetic resonance spectroscopy has been successfully employed for structural confirmation of crizotinib and its derivatives [18] [20]. Both proton and carbon-13 nuclear magnetic resonance spectra provide detailed structural information about the compound's molecular framework [18]. The spectroscopic signatures are particularly useful for confirming the stereochemical configuration and purity of synthetic preparations [18].

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (40.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (57.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H400 (59.15%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

XALKORI as monotherapy is indicated for: The first�line treatment of adults with anaplastic lymphoma kinase (ALK)�positive advanced non�small cell lung cancer (NSCLC)The treatment of adults with previously treated anaplastic lymphoma kinase (ALK)�positive advanced non�small cell lung cancer (NSCLC)The treatment of adults with ROS1�positive advanced non�small cell lung cancer (NSCLC)The treatment of paediatric patients (age �6 to

Treatment of anaplastic large cell lymphoma, Treatment of inflammatory myofibroblastic tumours

Treatment of lung malignant neoplasms

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Xalkori

FDA Approval: Yes

Crizotinib is approved to treat: Non-small cell lung cancer that is ALK positive or ROS1 positive and has metastasized (spread to other parts of the body).

Crizotinib is also being studied in the treatment of other types of cancer.

Pharmacology

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE16 - Crizotini

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

ALK family

EML4-ALK [HSA_VAR:238v1] [HSA:238] [KO:K05119]

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

After administering a single 250 mg radiolabeled crizotinib dose to healthy subjects, 63% and 22% of the administered dose were recovered in feces and urine. Unchanged crizotinib represented approximately 53% and 2.3% of the administered dose in feces and urine, respectively.

Following a single intravenous dose, the mean volume of distribution (Vss) of crizotinib was 1772 L.

At steady-state (250 mg twice daily), crizotinib has a mean apparent clearance (CL/F) of 60 L/hr. This value is lower than the one detected after a single 250 mg oral dose (100 L/hr),, possibly due to CYP3A auto-inhibition.

Metabolism Metabolites

Wikipedia

Picein

FDA Medication Guides

Crizotinib

CAPSULE;ORAL

PF PRISM CV

09/07/2023

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Forde PM, Rudin CM: Crizotinib in the treatment of non-small-cell lung cancer. Expert Opin Pharmacother. 2012 Jun;13(8):1195-201. doi: 10.1517/14656566.2012.688029. [PMID:22594847]